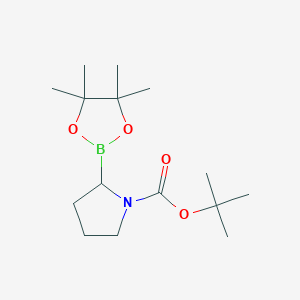![molecular formula C8H20Cl2N2O B1439898 2-[Methyl(2-pyrrolidinylmethyl)amino]-1-ethanol dihydrochloride CAS No. 1220019-13-5](/img/structure/B1439898.png)
2-[Methyl(2-pyrrolidinylmethyl)amino]-1-ethanol dihydrochloride
Descripción general
Descripción
2-[Methyl(2-pyrrolidinylmethyl)amino]-1-ethanol dihydrochloride is a chemical compound that has garnered attention due to its potential therapeutic and industrial applications. It is a white crystalline powder that is soluble in water and has a molecular weight of 236.2 g/mol.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Methyl(2-pyrrolidinylmethyl)amino]-1-ethanol dihydrochloride typically involves the reaction of 2-pyrrolidinylmethylamine with methylamine and ethylene oxide under controlled conditions. The reaction is carried out in an aqueous medium, and the product is subsequently purified through crystallization .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes rigorous quality control measures to ensure the consistency and safety of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-[Methyl(2-pyrrolidinylmethyl)amino]-1-ethanol dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or aldehydes.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted amines.
Aplicaciones Científicas De Investigación
2-[Methyl(2-pyrrolidinylmethyl)amino]-1-ethanol dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential effects on cellular processes and as a tool in biochemical assays.
Medicine: Explored for its therapeutic potential in treating various conditions, including neurological disorders.
Industry: Utilized in the production of pharmaceuticals and other chemical products
Mecanismo De Acción
The mechanism of action of 2-[Methyl(2-pyrrolidinylmethyl)amino]-1-ethanol dihydrochloride involves its interaction with specific molecular targets in the body. It is believed to modulate neurotransmitter systems, particularly by influencing the release and uptake of neurotransmitters such as dopamine and serotonin. This modulation occurs through binding to specific receptors and altering their activity, which can have various physiological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2-[Methyl(2-pyrrolidinylmethyl)amino]-1-propanol dihydrochloride
- 2-[Methyl(2-pyrrolidinylmethyl)amino]-1-butanol dihydrochloride
Uniqueness
2-[Methyl(2-pyrrolidinylmethyl)amino]-1-ethanol dihydrochloride is unique due to its specific molecular structure, which allows it to interact with a distinct set of molecular targets. This specificity can result in unique pharmacological and biochemical properties compared to similar compounds .
Propiedades
IUPAC Name |
2-[methyl(pyrrolidin-2-ylmethyl)amino]ethanol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O.2ClH/c1-10(5-6-11)7-8-3-2-4-9-8;;/h8-9,11H,2-7H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMMDDGMLLKXATB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)CC1CCCN1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(4'-Acetyl-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B1439820.png)

![2-Benzyl-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid hydrochloride](/img/structure/B1439822.png)



![2-Bromo-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one](/img/structure/B1439831.png)





